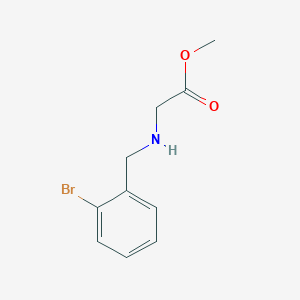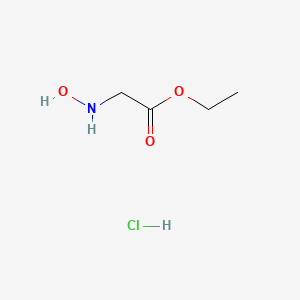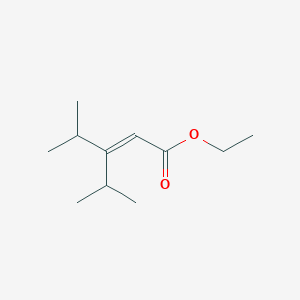
Potassium (2-ethylphenyl)trifluoroborate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Potassium (2-ethylphenyl)trifluoroboranuide is a member of the potassium organotrifluoroborate family. These compounds are known for their stability and versatility in various chemical reactions, particularly in cross-coupling reactions. The trifluoroborate group provides unique properties that make these compounds valuable in synthetic chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Potassium (2-ethylphenyl)trifluoroboranuide can be synthesized through the reaction of 2-ethylphenylboronic acid with potassium bifluoride in the presence of a suitable solvent. The reaction typically proceeds under mild conditions, and the product is isolated by crystallization. The general reaction scheme is as follows:
2-ethylphenylboronic acid+potassium bifluoride→potassium (2-ethylphenyl)trifluoroboranuide
Industrial Production Methods
Industrial production of potassium (2-ethylphenyl)trifluoroboranuide follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is typically obtained as a crystalline solid, which is then packaged for distribution.
Analyse Chemischer Reaktionen
Types of Reactions
Potassium (2-ethylphenyl)trifluoroboranuide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids or esters.
Reduction: Reduction reactions can convert the trifluoroborate group to other boron-containing functional groups.
Substitution: The trifluoroborate group can be substituted with other nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like halides or amines. The reactions typically proceed under mild to moderate conditions, with temperatures ranging from room temperature to 100°C.
Major Products Formed
The major products formed from these reactions include boronic acids, boronate esters, and various substituted boron compounds. These products are valuable intermediates in organic synthesis and have applications in pharmaceuticals, agrochemicals, and materials science.
Wissenschaftliche Forschungsanwendungen
Potassium (2-ethylphenyl)trifluoroboranuide has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Biology: Employed in the synthesis of biologically active molecules and as a tool for studying enzyme mechanisms.
Medicine: Utilized in the development of boron-containing drugs and diagnostic agents.
Industry: Applied in the production of advanced materials, including polymers and electronic components.
Wirkmechanismus
The mechanism by which potassium (2-ethylphenyl)trifluoroboranuide exerts its effects involves the transfer of the trifluoroborate group to a suitable electrophile or nucleophile. This process is facilitated by the stability of the trifluoroborate group and its ability to participate in various chemical transformations. The molecular targets and pathways involved depend on the specific reaction and application.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Potassium (2-methoxyphenyl)trifluoroboranuide
- Potassium (4-carboxyphenyl)trifluoroboranuide
- Potassium (phenyl)trifluoroboranuide
Uniqueness
Potassium (2-ethylphenyl)trifluoroboranuide is unique due to the presence of the 2-ethylphenyl group, which imparts specific steric and electronic properties. These properties can influence the reactivity and selectivity of the compound in various chemical reactions, making it a valuable reagent in synthetic chemistry.
Eigenschaften
Molekularformel |
C8H9BF3K |
|---|---|
Molekulargewicht |
212.06 g/mol |
IUPAC-Name |
potassium;(2-ethylphenyl)-trifluoroboranuide |
InChI |
InChI=1S/C8H9BF3.K/c1-2-7-5-3-4-6-8(7)9(10,11)12;/h3-6H,2H2,1H3;/q-1;+1 |
InChI-Schlüssel |
IBWLWEQJPWKGIW-UHFFFAOYSA-N |
Kanonische SMILES |
[B-](C1=CC=CC=C1CC)(F)(F)F.[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[3-(Difluoromethyl)tetrahydrofuran-3-yl]methanol](/img/structure/B13573628.png)
![1-(7-ethyl-1H-indol-3-yl)-2-{[3-(hydroxymethyl)phenyl]amino}-2-phenylethan-1-one](/img/structure/B13573632.png)



![2-{6-[2-(Dimethylamino)ethyl]-10,13-dioxa-4,6-diazatricyclo[7.4.0.0,3,7]trideca-1(9),2,4,7-tetraen-5-yl}ethan-1-aminetrihydrochloride](/img/structure/B13573651.png)




![3-methyl-N-(naphthalen-2-yl)bicyclo[1.1.1]pentane-1-carboxamide](/img/structure/B13573697.png)



